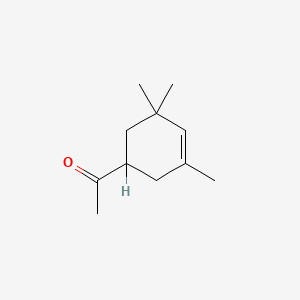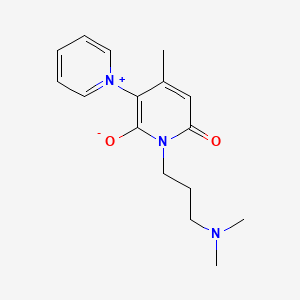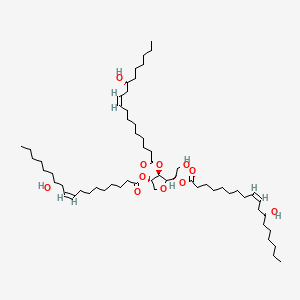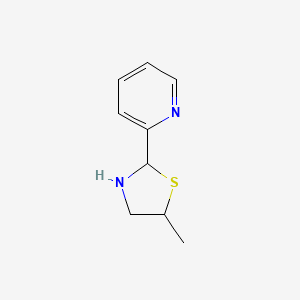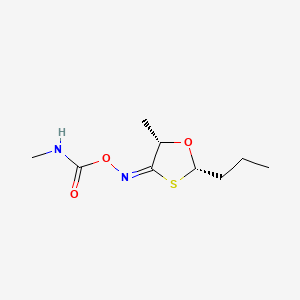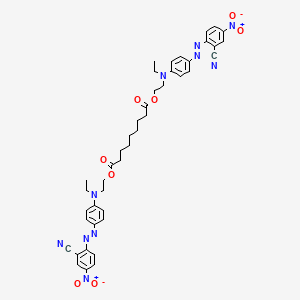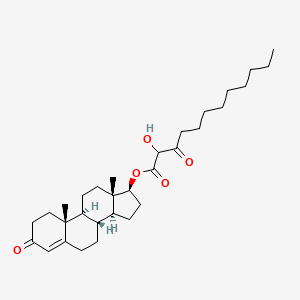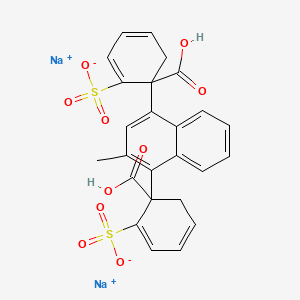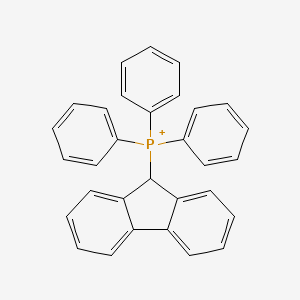
9H-Fluoren-9-yltriphenylphosphonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluoren-9-yltriphenylphosphonium bromide: is an organophosphorus compound with the molecular formula C31H24BrP and a molecular weight of 507.415 g/mol . This compound is characterized by the presence of a phosphonium cation attached to a fluorenyl group and three phenyl groups, with bromide as the counterion . It is commonly used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-yltriphenylphosphonium bromide typically involves the reaction of 9H-fluorene with triphenylphosphine in the presence of a brominating agent such as bromine or N-bromosuccinimide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:
9H-fluorene+triphenylphosphine+brominating agent→9H-Fluoren-9-yltriphenylphosphonium bromide
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9H-Fluoren-9-yltriphenylphosphonium bromide can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding phosphine and fluorenyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like , , or can be used under basic conditions.
Major Products:
Oxidation: Oxidized phosphonium salts.
Reduction: Phosphine and fluorenyl derivatives.
Substitution: Substituted phosphonium salts with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: 9H-Fluoren-9-yltriphenylphosphonium bromide is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes .
Biology: In biological research, it is used as a probe to study cellular uptake and localization of phosphonium compounds due to its ability to cross cell membranes .
Medicine: .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 9H-Fluoren-9-yltriphenylphosphonium bromide involves its ability to act as a phosphonium salt , which can participate in various chemical reactions. The phosphonium cation is highly reactive and can form stable complexes with nucleophiles . The compound’s ability to cross cell membranes makes it useful in biological applications, where it can target specific cellular compartments .
Comparación Con Compuestos Similares
- 9-Bromofluorene
- 9-Hydroxyfluorene
- 9-Fluorenone
- 9-Chlorofluorene
Comparison:
- 9H-Fluoren-9-yltriphenylphosphonium bromide is unique due to the presence of the phosphonium cation , which imparts distinct chemical reactivity compared to other fluorenyl derivatives .
- 9-Bromofluorene and 9-Chlorofluorene are primarily used as intermediates in organic synthesis but lack the phosphonium functionality .
- 9-Hydroxyfluorene and 9-Fluorenone have different functional groups (hydroxyl and carbonyl, respectively) and are used in different types of chemical reactions .
Propiedades
Número CAS |
57945-50-3 |
|---|---|
Fórmula molecular |
C31H24P+ |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-yl(triphenyl)phosphanium |
InChI |
InChI=1S/C31H24P/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H/q+1 |
Clave InChI |
RHQCZVBDCJPOMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


